N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea
Overview
Description
N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and a pyrazolyl group in its structure suggests potential biological activity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The process may involve steps such as:
Preparation of 4-chloroaniline: This can be synthesized from chlorobenzene through nitration, reduction, and subsequent purification.
Formation of the isocyanate intermediate: This involves the reaction of an appropriate amine with phosgene or a phosgene substitute.
Coupling reaction: The final step involves the reaction of 4-chloroaniline with the isocyanate intermediate to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may lead to the formation of amines or other reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a component in agricultural formulations.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenyl and pyrazolyl groups suggests potential interactions with hydrophobic and aromatic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-[3-(1H-pyrazol-1-yl)propyl]urea: Lacks the dimethyl substitution on the pyrazolyl group.
N-(4-bromophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea: Contains a bromophenyl group instead of a chlorophenyl group.
N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]urea: Has a butyl chain instead of a propyl chain.
Uniqueness
N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea is unique due to the specific combination of the chlorophenyl and dimethylpyrazolyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(3,5-dimethylpyrazol-1-yl)propyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-11-10-12(2)20(19-11)9-3-8-17-15(21)18-14-6-4-13(16)5-7-14/h4-7,10H,3,8-9H2,1-2H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZYFBNGKFYHDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)NC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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